ethyl 2-(2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamido)acetate
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Overview
Description
Ethyl 2-(2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamido)acetate is a complex organic compound that features a pyridine ring, a benzimidazole moiety, and an ethyl ester group
Preparation Methods
The synthesis of ethyl 2-(2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamido)acetate typically involves multicomponent reactions. One effective method is the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield. The reaction conditions often involve heating the reactants in a suitable solvent, such as ethanol, under reflux conditions for several hours.
Chemical Reactions Analysis
Ethyl 2-(2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamido)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 2-(2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamido)acetate has several applications in scientific research:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activity.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of ethyl 2-(2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamido)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways involved depend on the specific biological context.
Comparison with Similar Compounds
Ethyl 2-(2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamido)acetate can be compared to other compounds with similar structures, such as:
Zolpidem: A well-known hypnotic agent that also contains an imidazo[1,2-a]pyridine moiety.
Alpidem: Another compound with similar structural features used for its anxiolytic properties. These compounds share structural similarities but differ in their specific biological activities and applications.
Properties
IUPAC Name |
ethyl 2-[[2-(2-pyridin-3-ylbenzimidazol-1-yl)acetyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-2-25-17(24)11-20-16(23)12-22-15-8-4-3-7-14(15)21-18(22)13-6-5-9-19-10-13/h3-10H,2,11-12H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLALJEWYGULVTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CN1C2=CC=CC=C2N=C1C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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